molecular formula C13H13F2N3O B6537252 N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172078-85-1

N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B6537252
CAS RN: 1172078-85-1
M. Wt: 265.26 g/mol
InChI Key: BZFUJMALDGNYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, also known as DFEMPC, is a pyrazole-based compound that has a wide range of applications in scientific research. It is a small molecule with a molecular weight of 307.3 g/mol and has a melting point of 160-165 °C. DFEMPC has been extensively studied for its potential use in the synthesis of drugs and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide binds to certain receptor sites in the body, which then triggers a cascade of biochemical and physiological effects. It is also believed to interact with other molecules in the body, such as enzymes and proteins, to produce its effects.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have an effect on the metabolism of cholesterol and triglycerides, as well as the synthesis of proteins and other molecules in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a wide range of biochemical and physiological effects. However, one of the limitations of using N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for the use of N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in scientific research. One potential direction is to further investigate the biochemical and physiological effects of N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, as well as its mechanism of action. Another potential direction is to investigate the potential use of N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in the synthesis of new drugs. Additionally, further research can be done to explore the potential use of N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments, such as the study of drug metabolism and the synthesis of proteins and other molecules.

Synthesis Methods

N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods. One of the more common methods is the reaction of 2,4-difluorophenyl isocyanate and ethyl 3-methylpyrazole-5-carboxylate. This reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon, at a temperature of 80-90 °C. The reaction yields N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as the main product with a yield of approximately 80%.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in a wide range of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments. It has been used as a substrate for the synthesis of various drugs, such as an anti-inflammatory drug and a cholesterol-lowering drug. It has also been used to study the biochemical and physiological effects of various drugs, and to investigate the mechanisms of action of various drugs.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-3-18-12(6-8(2)17-18)13(19)16-11-5-4-9(14)7-10(11)15/h4-7H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFUJMALDGNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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